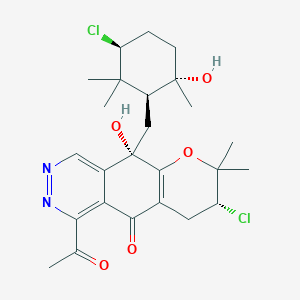
Azamerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azamerone is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Azamerone features a complex structure with a chloropyranophthalazinone core and a 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain. Its molecular formula is C25H32Cl2N2O5 . The compound's synthesis has been achieved through several innovative methods, including enantioselective chloroetherification and Pd-catalyzed cross-coupling reactions . The successful synthesis routes have facilitated further exploration of this compound's potential applications in pharmaceuticals.
Biological Activities
This compound has demonstrated significant biological activities that underline its potential as a therapeutic agent:
- Antimicrobial Properties : this compound exhibits potent activity against various Gram-positive bacteria, making it a candidate for antibiotic development . The compound's unique nitrogen-nitrogen bond structure may contribute to its bioactivity, similar to other nitrogen-containing natural products .
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cells. This aligns with the properties of other members of the napyradiomycin class, which have shown efficacy against cancer cell lines .
- Antifungal Activity : Research indicates that this compound could serve as a scaffold for developing antifungal agents, expanding its therapeutic applications beyond bacterial infections .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Bacillus subtilis, showcasing its potential as an antibiotic agent. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results revealed that this compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
Propiedades
Fórmula molecular |
C25H32Cl2N2O5 |
|---|---|
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
(3R,10S)-6-acetyl-3-chloro-10-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-10-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]phthalazin-5-one |
InChI |
InChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1 |
Clave InChI |
FKSQFICQDFLQEW-SASIKFOMSA-N |
SMILES isomérico |
CC(=O)C1=C2C(=CN=N1)[C@](C3=C(C2=O)C[C@H](C(O3)(C)C)Cl)(C[C@@H]4[C@@](CC[C@@H](C4(C)C)Cl)(C)O)O |
SMILES canónico |
CC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O |
Sinónimos |
azamerone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















